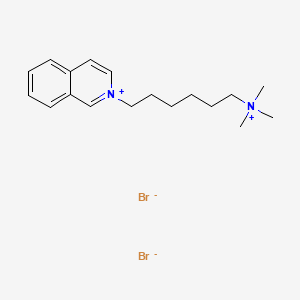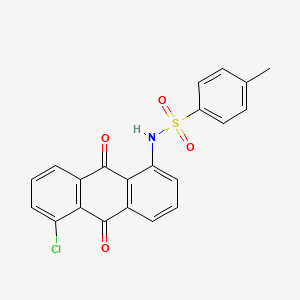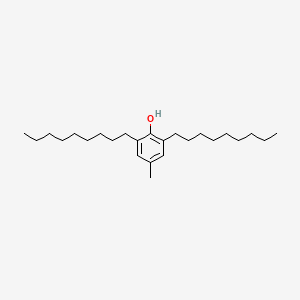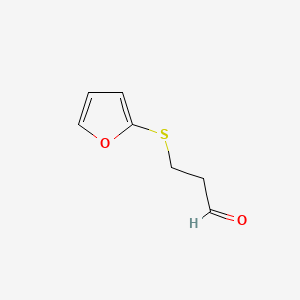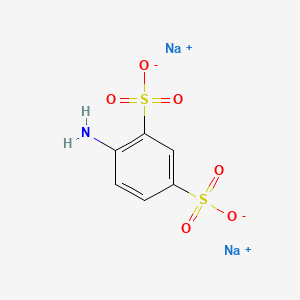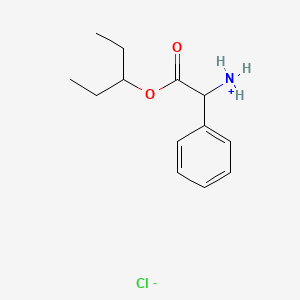
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride is a chemical compound with a complex structure that includes both an azanium ion and a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride typically involves the reaction of a phenylethylamine derivative with a pentanone derivative under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more stringent control of reaction parameters. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium bromide
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium iodide
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium sulfate
Uniqueness
Compared to similar compounds, (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride may exhibit unique properties such as higher solubility, different reactivity, or specific biological activity. These differences make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
73623-42-4 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-11(4-2)16-13(15)12(14)10-8-6-5-7-9-10;/h5-9,11-12H,3-4,14H2,1-2H3;1H |
Clé InChI |
BNNQIDDJHIXHDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



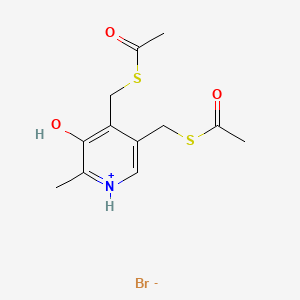
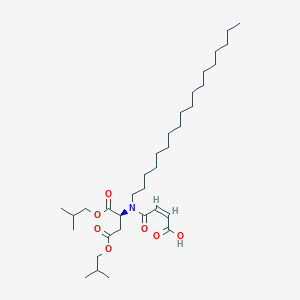
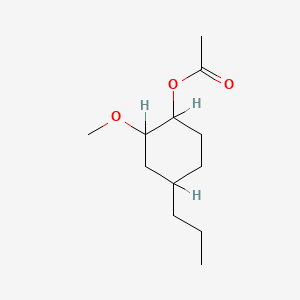
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)


